molecular formula C11H15BrN2 B1525157 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine CAS No. 1219960-78-7

5-Bromo-4-methyl-2-(1-piperidinyl)pyridine

Cat. No. B1525157
M. Wt: 255.15 g/mol
InChI Key: AZPZBLXCARBYPA-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(1-piperidinyl)pyridine is a chemical compound with the molecular formula C11H15BrN2. It has a molecular weight of 255.15 . The compound is also identified by the CAS Registry Number 1219960-78-7 .


Synthesis Analysis

The synthesis of pyridine derivatives like 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine often involves reactions initiated by free radicals . For instance, bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The bromination reaction of MPE is a typical exothermic reaction .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine can be represented by the SMILES notation: CC1=CC(=NC=C1Br)N2CCCCC2 .


Chemical Reactions Analysis

The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The selectivity of the bromination reaction is currently only about 50% . Studying the reaction mechanism of the bromination of MPE will help us to further understand the reaction process, and thus improve the experimental selectivity and yield .


Physical And Chemical Properties Analysis

5-Bromo-4-methyl-2-(1-piperidinyl)pyridine has a density of 1.4±0.1 g/cm3 . Its boiling point is calculated to be 370.0±42.0 ºC at 760 mmHg . The compound also has a calculated index of refraction of 1.572 .

Scientific Research Applications

Synthesis and Chemical Properties

One of the primary scientific research applications of 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine involves its use in the synthesis of novel pyridine derivatives through the Suzuki cross-coupling reaction. This process not only yields a variety of pyridine derivatives but also facilitates studies on their chemical properties and potential applications. For instance, these derivatives have been explored for their chiral dopant potential in liquid crystals, showcasing their versatility in materials science. Additionally, their biological activities, such as anti-thrombolytic and biofilm inhibition capabilities, have been investigated, revealing the compound's potential in biomedical applications (Gulraiz Ahmad et al., 2017).

Photocycloaddition Reactions

Research has also delved into the compound's role in photocycloaddition reactions, specifically its involvement in creating complex molecular structures through intramolecular [2+2]-photocycloaddition. These studies contribute to a deeper understanding of photochemical processes and aid in the development of novel organic compounds with potential applications in pharmaceuticals and material sciences (D. Albrecht et al., 2008).

Corrosion Inhibition

The compound's derivatives have been examined for their effectiveness in corrosion inhibition, specifically regarding iron. Through quantum chemical calculations and molecular dynamics simulations, researchers have assessed the adsorption behaviors and inhibition efficiencies, contributing valuable insights into protective coatings and materials engineering (S. Kaya et al., 2016).

Catalysis

Studies have also highlighted the compound's utility in catalytic processes, including its role in synthesizing barbituric acid derivatives. This research underscores the compound's significance in organic synthesis, offering pathways to efficiently produce various pharmacologically relevant compounds (Shila Darvishzad et al., 2019).

Electrochemical Studies

Electrochemical studies have focused on the synthesis of Schiff bases from pyridine derivatives, including 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine, to explore their inhibition activity on carbon steel corrosion. This line of research is crucial for developing new materials that can withstand harsh chemical environments, demonstrating the compound's relevance in materials science and engineering (H. M. El-Lateef et al., 2015).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-4-methyl-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-9-7-11(13-8-10(9)12)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPZBLXCARBYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264945
Record name 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-2-(1-piperidinyl)pyridine

CAS RN

1219960-78-7
Record name 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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